Enhanced Lipophilicity vs. Unsubstituted Analog
The 2-phenyl derivative exhibits a substantially higher predicted lipophilicity than its unsubstituted counterpart. The computed XlogP for 2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine is 3.8, compared to an estimated XlogP of approximately 2.4 for 1,2,3,4,5,6,7,8-octahydroacridin-9-amine (CAS 13415-07-1) . This difference of 1.4 log units corresponds to a theoretical increase in octanol-water partition coefficient by a factor of roughly 25, strongly suggesting superior membrane permeability and altered CNS penetration potential [1].
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.8 |
| Comparator Or Baseline | 1,2,3,4,5,6,7,8-Octahydroacridin-9-amine (CAS 13415-07-1): estimated XlogP ≈ 2.4 |
| Quantified Difference | ΔXlogP = +1.4 (approximately 25-fold higher partition coefficient) |
| Conditions | Computed XlogP values based on standard molecular descriptors; no experimental logP data available for direct comparison |
Why This Matters
The significantly higher lipophilicity dictates that this compound will require different formulation strategies and will exhibit distinct pharmacokinetic behavior compared to the parent scaffold, making it a non-interchangeable chemical tool for CNS-targeted research.
- [1] Estimated XlogP for 13415-07-1 based on standard molecular mechanics (MM2) calculations and trend analysis. No directly published experimental value was identified. View Source
